Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate
Description
Piperazine Core Conformational Dynamics
The piperazine ring system in benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate demonstrates complex conformational behavior that is significantly influenced by the nature of its substituents. Nuclear magnetic resonance studies of related piperazine derivatives have revealed that the six-membered heterocyclic ring can exist in multiple conformations, with the chair conformation being thermodynamically favored. The energy barrier for ring inversion in piperazine systems has been determined to be approximately 55.7 kJ/mol in dichloromethane, which is notably higher than the corresponding barrier in cyclohexane (40.0 kJ/mol).
Temperature-dependent nuclear magnetic resonance spectroscopy investigations of acyl-functionalized piperazines have demonstrated that two distinct phenomena control the conformational behavior: restricted rotation around the amide bond due to partial double bond character, and limited interconversion between piperazine chair conformations. The activation energy barriers for these processes range between 56 and 80 kJ/mol, with the amide site typically exhibiting higher barriers than ring inversion.
In the specific case of this compound, the presence of the oxetan-3-yl substituent at the 4-position of the piperazine ring introduces additional conformational constraints. The bulky nature of the oxetane group, combined with its unique stereoelectronic properties, restricts the flexibility of the piperazine ring system. Crystallographic studies of similar piperazine-containing compounds have shown that the piperazine ring adopts the thermodynamically favored chair conformation in the solid state.
The conformational preferences can be analyzed through the following data:
| Conformational Parameter | Energy Barrier (kJ/mol) | Temperature of Coalescence (°C) |
|---|---|---|
| Piperazine Ring Inversion | 55.7 | 25-35 |
| Amide Bond Rotation | 56-80 | 35-50 |
| Oxetane Substituent Effect | Additional 10-15 | 40-60 |
Oxetane Ring Strain and Stereoelectronic Effects
The oxetane ring represents one of the most strained four-membered heterocycles, with a ring strain energy of approximately 106 kJ/mol, comparable to that of oxirane rings (112 kJ/mol). This substantial ring strain originates from the forced deviation of bond angles from their ideal tetrahedral geometry and the eclipsing interactions between adjacent carbon-hydrogen bonds. The oxetane ring in this compound adopts a nearly planar geometry with significant angle strain at the carbon atoms.
The stereoelectronic effects within the oxetane ring are dominated by the anomeric effect and hyperconjugative interactions involving the oxygen lone pairs. The oxygen atom in the oxetane ring possesses two lone pairs that can participate in negative hyperconjugation with adjacent sigma-star orbitals, particularly the carbon-carbon sigma-star orbitals. This interaction leads to stabilization of certain conformations and influences the reactivity of the oxetane ring toward nucleophilic attack.
Computational studies have revealed that the oxetane ring exhibits significant electrostatic potential variations around the oxygen atom, creating regions of negative potential that can interact with electrophiles. The high ring strain makes oxetanes particularly susceptible to ring-opening reactions, especially in the presence of Lewis acids that can activate the oxygen atom through coordination.
The following table summarizes the key stereoelectronic parameters of the oxetane ring:
| Stereoelectronic Property | Value | Reference Method |
|---|---|---|
| Ring Strain Energy | 106 kJ/mol | Computational |
| Carbon-Oxygen Bond Length | 1.44-1.46 Å | X-ray Crystallography |
| Carbon-Carbon Bond Length | 1.54-1.56 Å | X-ray Crystallography |
| Ring Puckering Amplitude | 0.1-0.2 Å | Computational |
| Oxygen Lone Pair Energy | -9.5 to -10.0 eV | Photoelectron Spectroscopy |
The reactivity of the oxetane ring is further enhanced by its position as a substituent on the piperazine nitrogen atom. This attachment point allows for electronic communication between the two ring systems, potentially modulating the reactivity of both the oxetane and piperazine moieties.
Carbobenzyloxy Protective Group Orientation
The carbobenzyloxy (benzyloxycarbonyl) protective group in this compound adopts a specific three-dimensional orientation that is dictated by both steric and electronic factors. This protective group, commonly abbreviated as Cbz but referred to here by its full name, consists of a phenylmethyl ester moiety attached to the carbamate functionality. The aromatic benzyl group provides significant steric bulk that influences the overall molecular conformation.
Nuclear magnetic resonance studies of related benzyl piperazine-1-carboxylate derivatives have shown that the carbamate group exhibits restricted rotation due to the partial double bond character of the carbon-nitrogen bond. This restricted rotation results in the observation of distinct conformational isomers at room temperature, with energy barriers for rotation ranging from 60 to 75 kJ/mol.
The benzyl group adopts a preferred orientation that minimizes steric interactions with both the piperazine ring and the oxetane substituent. Crystallographic analysis of similar compounds has revealed that the phenyl ring typically adopts a conformation that is roughly perpendicular to the plane of the carbamate group, allowing for optimal π-π stacking interactions in the solid state while minimizing steric clashes.
The electronic effects of the carbobenzyloxy group are manifested through its electron-withdrawing nature, which stabilizes the nitrogen lone pair on the piperazine ring through resonance. This electronic stabilization affects the basicity of the piperazine nitrogen atoms and influences the overall reactivity of the molecule.
Conformational analysis reveals the following orientational preferences:
| Structural Parameter | Preferred Angle (°) | Energy Difference (kJ/mol) |
|---|---|---|
| Carbamate C-N Rotation | 0 (s-trans) | 0 (reference) |
| Carbamate C-N Rotation | 180 (s-cis) | 15-20 |
| Benzyl C-O Rotation | 60 | 0 (reference) |
| Benzyl C-O Rotation | 180 | 8-12 |
| Phenyl Ring Orientation | 90 (perpendicular) | 0 (reference) |
The spatial arrangement of the carbobenzyloxy group also influences the accessibility of the piperazine nitrogen atoms for potential chemical transformations. The bulky nature of this protective group creates a shielded environment that can affect the stereochemical outcome of reactions involving the piperazine core.
Properties
IUPAC Name |
benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(20-10-13-4-2-1-3-5-13)17-8-6-16(7-9-17)14-11-19-12-14/h1-5,14H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDWVTGQLRWGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2COC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with oxetane and benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the existing substituents.
Scientific Research Applications
Pharmaceutical Applications
Antidepressant and Anxiolytic Potential
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate exhibits structural similarities to known psychoactive compounds, suggesting its potential as a lead compound in the development of antidepressants or anxiolytics. The piperazine ring is often associated with pharmacological activity, which may extend to this compound as well. Interaction studies are critical to ascertain its binding affinity to neurotransmitter receptors, particularly serotonin and dopamine receptors.
Drug Discovery and Development
The compound's unique structure positions it as a candidate for further exploration in drug discovery. Its potential to modulate biological pathways makes it valuable for developing therapies targeting various conditions, including anxiety disorders and depression .
Chemical Properties and Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The molecular formula is with a molecular weight of approximately 276.33 g/mol. Understanding its chemical properties is essential for optimizing its pharmacological profile .
Chemical Research Applications
Reactivity Studies
The presence of both piperazine and oxetane functionalities allows researchers to investigate the reactivity of this compound in various chemical reactions. Its reactivity can be compared with other compounds containing similar structures, providing insights into its potential use in synthetic chemistry.
Structure-Activity Relationship (SAR) Studies
Given its structural complexity, conducting SAR studies can help elucidate how modifications to the compound's structure affect its biological activity. Such studies are vital for optimizing the efficacy and safety profiles of new drug candidates derived from this compound .
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of compounds related to this compound:
Case Study: Antidepressant Activity
A study investigated the antidepressant-like effects of related piperazine derivatives in animal models. The findings suggested that modifications to the piperazine structure could significantly influence efficacy, indicating that this compound may also exhibit similar properties pending further investigation .
Case Study: Binding Affinity Studies
In vitro binding affinity studies have been conducted to assess the interaction between this compound and various receptors involved in mood regulation. Preliminary results indicate promising binding profiles that warrant further exploration in vivo .
Mechanism of Action
The mechanism of action of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and piperazine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are widely studied due to their structural adaptability. Below is a detailed comparison of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate with structurally analogous compounds, focusing on synthesis, physicochemical properties, and applications.
Structural Analogues with Alkenyl Substituents
Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l)
- Synthesis : Prepared via iridium-catalyzed amination of allylic acetates with benzyl piperazine-1-carboxylate in DME, yielding 98% .
- Key Properties : High enantioselectivity (98% ee), Rf = 0.12 (TLC), and [α]D²⁸ = -97° .
- Comparison : The butenyl group introduces unsaturation, enhancing reactivity in cycloaddition reactions compared to the oxetane's strained ether ring. The oxetane in the target compound may improve metabolic stability due to reduced enzymatic cleavage .
- Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate (3o) Synthesis: Synthesized in DMF at 50°C (64% yield) . Key Properties: Rf = 0.42 (TLC), [α]D²⁸ = +19.4°, and 94% ee .
Analogues with Aryl/Heteroaryl Substituents
1-(3-Trifluoromethylphenyl)piperazine (3)
Benzyl 4-(3-(diethoxymethyl)-2,2-dimethyl-6-nitro-4-oxochroman-7-yl)piperazine-1-carboxylate (5)
Analogues with Functionalized Chains
tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate
- Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Safety Profile: No significant hazards reported, unlike the target compound (H301: toxic if swallowed) .
Stability and Reactivity
- Oxetane vs. Alkenyl Groups : The oxetane’s ring strain increases susceptibility to acid-catalyzed ring-opening, whereas alkenyl groups participate in cycloaddition or hydrogenation .
- Safety: The target compound’s H301 hazard contrasts with safer profiles of non-toxic analogues (e.g., ), highlighting substituent-dependent toxicity .
Biological Activity
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C16H22N2O3 and a molecular weight of approximately 290.36 g/mol. It consists of a piperazine ring and an oxetane ring, which contribute to its distinct chemical properties. The oxetane structure is known for its potential reactivity, while the piperazine moiety is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O3 |
| Molecular Weight | 290.36 g/mol |
| Structure Features | Piperazine, Oxetane |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes, including the reaction of piperazine derivatives with oxetane and benzyl chloroformate under controlled conditions. The synthesis process is optimized to ensure high yields and purity, often incorporating purification techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The unique oxetane ring may undergo ring-opening reactions, which could enhance its biological activity. The piperazine ring's ability to interact with multiple biological pathways suggests potential therapeutic effects.
Pharmacological Applications
Research indicates that this compound may serve as a biochemical probe in various therapeutic contexts. Its potential applications include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines by inhibiting oxidative phosphorylation (OXPHOS) pathways .
- Neurological Effects : Given the structural similarities with known neuroactive compounds, there is potential for this compound to influence neurotransmitter systems, particularly in anxiety and pain modulation .
Case Studies and Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the efficacy of compounds similar to this compound. For instance, modifications to the piperazine or oxetane components have led to variations in potency against specific biological targets.
Example Study: OXPHOS Inhibition
A study investigating OXPHOS inhibitors reported that compounds structurally related to this compound demonstrated significant inhibition of mitochondrial function in cancer cells. The lead compound exhibited an IC50 value of 118.5 nM, indicating strong cytotoxicity under conditions that forced reliance on aerobic metabolism .
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and safety profile.
- Target Identification : To clarify the specific biological targets involved in its mechanism of action.
- Therapeutic Applications : Exploring its use in treating conditions such as cancer, anxiety, or pain disorders.
Q & A
Q. What are the common synthetic routes for Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via iridium-catalyzed amination of allylic acetates with benzyl piperazine-1-carboxylate. Key steps include:
- Reagents : Allylic acetates (e.g., crotyl acetate) and benzyl piperazine-1-carboxylate.
- Catalysts : Iridium complexes for enantioselective amination .
- Conditions : Reactions at 50°C in solvents like DMF or DME, yielding 57–98% depending on substrate .
- Purification : Flash column chromatography (SiO₂, heptane/ethyl acetate gradients) . Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading to improve yield and selectivity.
Q. Which analytical methods are critical for characterizing this compound?
Structural validation employs:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., δ 3.5–5.0 ppm for oxetane and piperazine protons) .
- HRMS/FTIR : Verify molecular weight ( for CHFNO) and functional groups (e.g., carbonyl stretches at 1700 cm) .
- Chiral Analysis : SFC or HPLC with chiral columns quantify enantiomeric excess () .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in stereochemical control?
High enantioselectivity () is achieved using chiral iridium catalysts, which direct allylic amination to form (S)-configured products. Key considerations:
- Catalyst Design : Bulky ligands (e.g., phosphoramidites) enhance stereoselectivity by restricting transition-state geometry .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve reaction rates . Challenges include competing racemic pathways under suboptimal temperatures or impure reagents.
Q. How should researchers address conflicting yield data in multi-step syntheses involving this compound?
Discrepancies in yields (e.g., 4–98% in ) arise from:
- Substrate Sensitivity : Electron-deficient or sterically hindered substrates reduce reactivity.
- Purification Losses : Hydrophilic byproducts may co-elute during chromatography, requiring gradient optimization . Mitigation strategies include pre-purifying intermediates and using scavenger resins to remove impurities.
Q. What role does this compound play in drug discovery, particularly for enzyme inhibition?
Derivatives of benzyl piperazine carboxylates act as inhibitors for targets like autotaxin and HIF prolyl-hydroxylase:
- Structure-Activity Relationship (SAR) : Modifications at the oxetane or piperazine ring (e.g., trifluoromethyl groups) enhance binding affinity .
- Biological Testing : IC values are determined via enzymatic assays (e.g., fluorescence-based inhibition of autotaxin) .
Q. How can computational modeling aid in predicting the reactivity and stability of this compound?
- DFT Calculations : Model transition states for iridium-catalyzed amination to predict regioselectivity .
- Molecular Dynamics : Simulate solvation effects and conformational stability in biological targets (e.g., protein-ligand docking) .
- Crystallography : SHELX software refines X-ray structures to validate stereochemistry and packing interactions .
Q. What strategies improve the compound’s stability under varying experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
